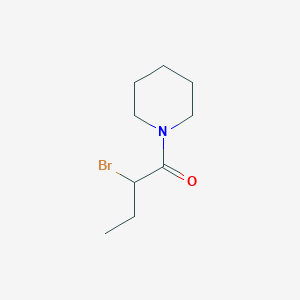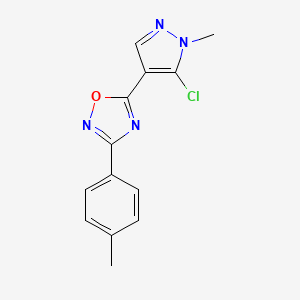
N-(2-((4-(m-tolyl)pipérazin-1-yl)sulfonyl)éthyl)-2-phénoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenoxy-N-(2-((4-(m-tolyl)piperazin-1-yl)sulfonyl)ethyl)propanamide is a useful research compound. Its molecular formula is C22H29N3O4S and its molecular weight is 431.55. The purity is usually 95%.
BenchChem offers high-quality 2-phenoxy-N-(2-((4-(m-tolyl)piperazin-1-yl)sulfonyl)ethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-phenoxy-N-(2-((4-(m-tolyl)piperazin-1-yl)sulfonyl)ethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Les chercheurs ont exploré le potentiel de ce composé en tant qu'agent anticancéreux. Sa structure chimique unique et ses interactions avec les composants cellulaires en font un candidat pour inhiber la croissance tumorale ou la métastase .
- Les parties sulfonyle et pipérazine du composé suggèrent des interactions possibles avec les récepteurs des neurotransmetteurs. Des investigations sur ses effets sur la fonction neuronale, la neuroprotection ou la modulation de la libération de neurotransmetteurs sont en cours .
- Compte tenu de sa ressemblance structurelle avec certains médicaments anti-inflammatoires, les scientifiques ont étudié son impact sur les voies inflammatoires. Il peut servir d'agent anti-inflammatoire novateur avec des effets secondaires réduits .
- Le groupe phénoxy et la liaison sulfonyle du composé suggèrent des effets cardiovasculaires potentiels. Les chercheurs ont exploré ses propriétés vasodilatatrices, son potentiel en tant qu'agent antiarythmique ou son impact sur la régulation de la pression artérielle .
- Les investigations se sont concentrées sur ses propriétés antibactériennes et antifongiques. En comprenant son mécanisme d'action, les chercheurs visent à développer de nouveaux agents antimicrobiens .
- La solubilité, la stabilité et les interactions du composé avec les membranes biologiques le rendent intéressant pour l'administration de médicaments. Les scientifiques explorent son utilisation comme transporteur pour l'administration ciblée de médicaments .
Recherche anticancéreuse
Neurophamacologie
Propriétés anti-inflammatoires
Applications cardiovasculaires
Activité antimicrobienne
Systèmes d'administration de médicaments
Mécanisme D'action
Target of Action
The primary targets of 2-phenoxy-N-(2-((4-(m-tolyl)piperazin-1-yl)sulfonyl)ethyl)propanamide are the α1B and α2A adrenoceptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
2-phenoxy-N-(2-((4-(m-tolyl)piperazin-1-yl)sulfonyl)ethyl)propanamide acts as a potent, non-selective antagonist of α1B and α2A adrenoceptors . An antagonist is a substance that interferes with or inhibits the physiological action of another, in this case, the α1B and α2A adrenoceptors.
Biochemical Pathways
It is known that α1-adrenoceptor antagonists can improve disrupted lipid and carbohydrate profiles, while the inhibition of the α2-adrenoceptor may contribute to body weight reduction .
Pharmacokinetics
It has been observed that after the chronic administration of a similar compound, there was a reduced level of triglycerides and glucose in the rat plasma .
Result of Action
The molecular and cellular effects of 2-phenoxy-N-(2-((4-(m-tolyl)piperazin-1-yl)sulfonyl)ethyl)propanamide’s action include a reduction in the level of triglycerides and glucose in the plasma . This suggests that the compound may have potential benefits in the improvement of the reduction of elevated glucose and triglyceride levels.
Analyse Biochimique
Biochemical Properties
It has been suggested that the compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
The transport and distribution of 2-phenoxy-N-(2-((4-(m-tolyl)piperazin-1-yl)sulfonyl)ethyl)propanamide within cells and tissues are not well-characterized. Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Propriétés
IUPAC Name |
N-[2-[4-(3-methylphenyl)piperazin-1-yl]sulfonylethyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-18-7-6-8-20(17-18)24-12-14-25(15-13-24)30(27,28)16-11-23-22(26)19(2)29-21-9-4-3-5-10-21/h3-10,17,19H,11-16H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWQIQGWCPXRPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C(C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-1-sulfonamide](/img/structure/B2551772.png)


![{2-[(4-Methylbenzoyl)amino]-1,3-thiazol-4-YL}acetic acid](/img/structure/B2551776.png)
![N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(2-methoxyethyl)ethanediamide](/img/structure/B2551778.png)
![4-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2551779.png)

![2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2551783.png)
![2H-[1,3]Dioxolo[4,5-b]pyridin-5-amine](/img/structure/B2551784.png)
![1-[6-({[(3-bromophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-N-cyclopropylpiperidine-3-carboxamide](/img/structure/B2551786.png)

![2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2551793.png)
